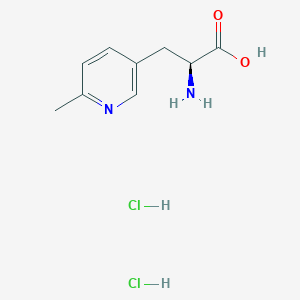

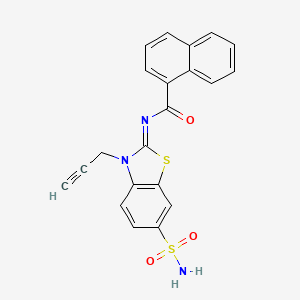

N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally related to N-(Tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide often involves multistep synthetic routes, incorporating strategies such as nucleophilic substitution, cyclization, and amide formation. Techniques such as microwave-assisted synthesis and palladium-catalyzed carbon-sulfur bond formation have been explored for the synthesis of similar compounds, offering insights into potential methods for efficiently assembling such complex structures (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound, like its analogs, can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. Studies on related compounds have demonstrated the importance of hydrogen bonding, π-π stacking interactions, and molecular conformations in stabilizing the crystal structure and influencing the molecule's overall geometry and reactivity (Prabhuswamy et al., 2016).

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

Research has demonstrated the utility of thiophene derivatives in the synthesis of various heterocyclic compounds, highlighting the importance of such structures in medicinal chemistry and drug development. For instance, thiophenylhydrazonoacetates have been utilized to synthesize a range of nitrogen nucleophile derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene compounds in heterocyclic synthesis (Mohareb et al., 2004).

Cannabinoid Receptor Research

Studies involving the cannabinoid CB1 receptors have made use of analogs similar to N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide, particularly in the development of radioiodinated ligands like AM251. This research is pivotal for understanding the in vivo binding of cannabinoid receptors in the brain, contributing significantly to our knowledge of cannabinoid system functioning and its implications for treating various neurological conditions (Gatley et al., 1996).

Mycobacterium Tuberculosis Research

Compounds derived from piperidin-4-one, including tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. This research highlights the potential of such derivatives in developing novel therapeutic agents against tuberculosis, demonstrating the critical role of heterocyclic compounds in addressing global health challenges (Samala et al., 2013).

Nanoparticle Catalysis

Innovative research has also explored the use of manganese oxide nanoparticles as catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives. This approach not only underscores the efficiency of nanoparticles in catalyzing such reactions but also contributes to the development of eco-friendly and economical methodologies in organic synthesis, with potential applications in drug development and materials science (Shehab & El-Shwiniy, 2018).

Propiedades

IUPAC Name |

N-(oxan-4-yl)-4-thiophen-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c18-15(16-12-3-8-19-9-4-12)17-6-1-13(2-7-17)20-14-5-10-21-11-14/h5,10-13H,1-4,6-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWBCODSFHXXNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)NC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)

![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)

![(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2481352.png)

![Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2481356.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)

![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)

![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)